

biological activity comparison 8-bromocaffeine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Caffeine, 8-bromo-

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Synthesis of 8-Bromocaffeine and its Derivatives

8-Bromocaffeine serves as the crucial intermediate for synthesizing various derivatives. The table below summarizes the key synthesis methods and yields.

Compound Synthesized	Key Reagents & Conditions	Reported Yield	Primary Application/Study
8-Bromocaffeine	N-Bromosuccinimide (NBS), DCM/Water, room temperature [1]	Near quantitative [1]	Universal precursor
8-Bromocaffeine	Br ₂ (or HBr/H ₂ O ₂), Glacial Acetic Acid, Sodium Acetate [2]	85% [2]	Universal precursor
8-(4-Bromophenoxy)caffeine	8-Bromocaffeine, 4-Bromophenol, Cu catalyst, Na ₂ CO ₃ , Pyridine, DMF, reflux [3]	51% [3]	Crystal structure analysis
Caffeine-8-(2-thio)propanehydrazide	8-Bromocaffeine, Thiopropanoic acid hydrazide [4]	Not Specified	Hepatotoxicity evaluation

Compound Synthesized	Key Reagents & Conditions	Reported Yield	Primary Application/Study
Amino-Acid Caffeine Derivatives	8-Bromocaffeine, Amino-acid esters, Pd(OAc) ₂ , XantPhos, Cs ₂ CO ₃ , Toluene, Microwave [5]	Not Specified	Antibacterial activity
8-Caffeinyl-triazolymethoxy Conjugates	8-Bromocaffeine, Propargyl Bromide, then Alkyl Azides, Cu(I), Click Chemistry [1]	Not Specified	Anticancer activity

Biological Activities and Experimental Data

Derivatives of 8-bromocaffeine show significant potential in areas like anticancer and antibacterial research.

Anticancer Activity

A 2023 study synthesized novel **8-caffeinyl-triazolymethoxy hybrid conjugates** and evaluated them against several cancer cell lines [1].

Experimental Protocol [1]:

- Cell Lines:** Melanoma (A-375), Breast Cancer (MCF-7, MDA-MB-468), Normal Embryonic Kidney (HEK-293).
- Method:** In vitro cytotoxicity assay (MTT or similar). Cells treated with various concentrations of derivatives to determine IC₅₀ (concentration inhibiting 50% of cell growth).
- Control:** Methotrexate (MTX) as a standard anticancer drug.

The table below summarizes the key findings for the most active compounds.

Compound	Cancer Cell Line (IC ₅₀)	Normal Cell Line (HEK-293)	Notes
22c	A-375 (Melanoma): < 12.5 μM [1]	Non-toxic [1]	More potent and selective than Methotrexate against A-375 [1]

Compound	Cancer Cell Line (IC ₅₀)	Normal Cell Line (HEK-293)	Notes
22f	MCF-7: 136 ± 0.2 μM; MDA-MB-468: 126 ± 0.6 μM [1]	Lower toxicity [1]	Showed general toxicity & better selectivity than MTX [1]
22i	MCF-7: 165 ± 1.8 μM; MDA-MB-468: 175 ± 1.4 μM [1]	Data not specified	Less potent than MTX [1]

Molecular Docking: A computational docking study suggested that the highly active compound **22c** binds strongly to the active site of the **B-RAF V600E kinase** enzyme, a key target in melanoma therapy [1].

Antibacterial Activity

A 2022 study reported the synthesis of caffeine derivatives with amino-acid fragments at the C-8 position and screened them for antibacterial activity [5].

Experimental Protocol [5]:

- **Bacterial Strains:** *Staphylococcus aureus* and *Bacillus cereus*.
- **Method:** The paper states that antibacterial activity was studied, though the specific assay (e.g., broth microdilution, disk diffusion) is not detailed in the abstract.
- **Result:** The study confirmed that these derivatives exhibited antibacterial activity against the tested Gram-positive bacteria [5].

Hepatotoxicity Profile

A 2019 study synthesized **caffeine-8-(2-thio)-propanoic hydrazid-hydrazone** derivatives and evaluated their potential to cause drug-induced liver injury (DILI) [4].

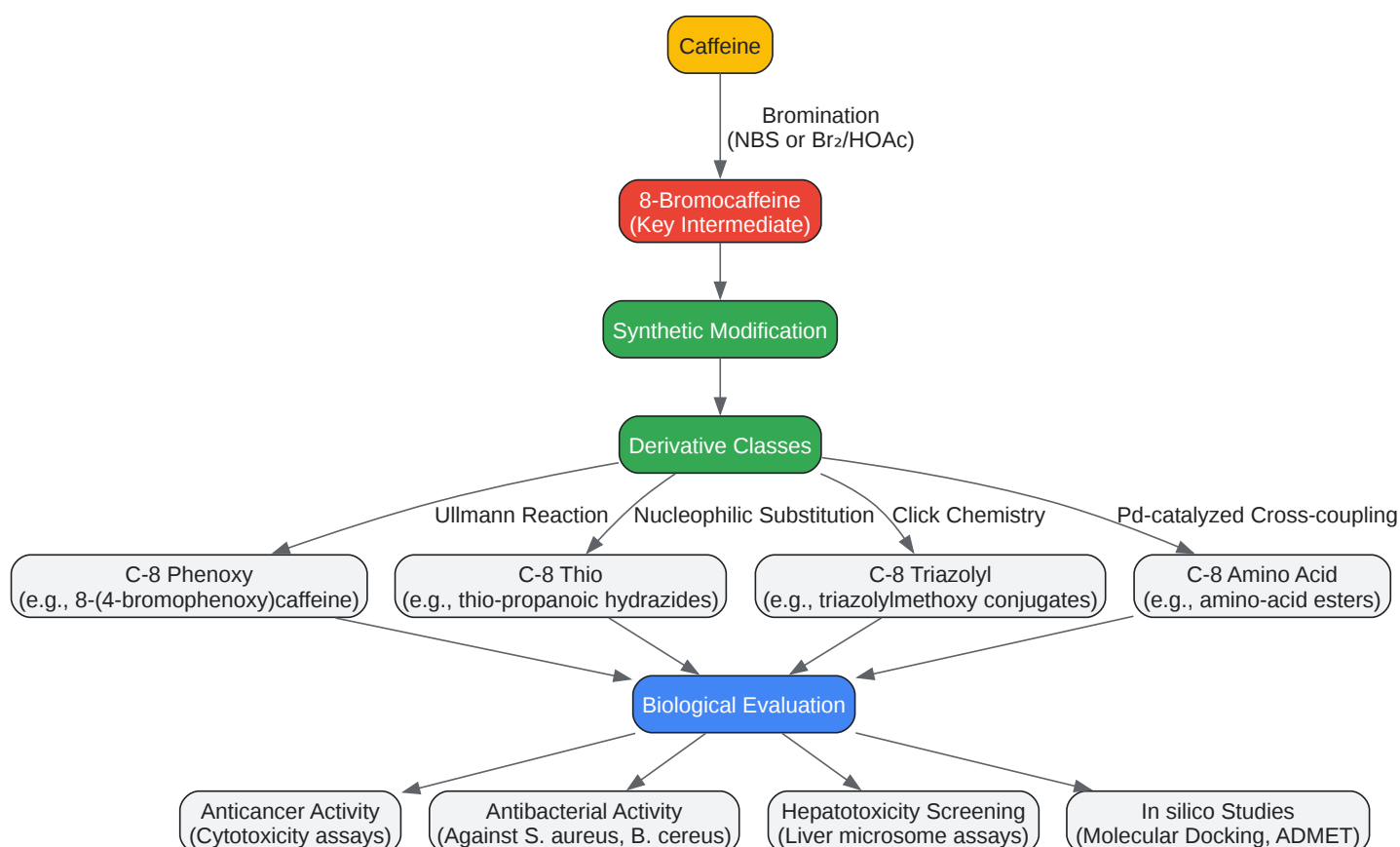
Experimental Protocol [4]:

- **System:** Isolated rat liver microsomes.
- **Method:** Measurement of Malondialdehyde (MDA) levels, a marker for lipid peroxidation and oxidative stress.

- **Result:** The tested compounds did **not show statistically significant hepatotoxicity** at the sub-cellular level. They were predicted to be "drug-like" with low hepatotoxic potential, making them promising for future development [4].

Summary and Research Workflow

The following diagram illustrates the typical research workflow from synthesis to biological evaluation of 8-bromocaffeine derivatives.



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The collective data indicates that **8-bromocaffeine is a versatile precursor** for generating diverse compounds with varied biological profiles. Recent studies highlight **C-8 triazolyl conjugates as particularly promising for anticancer drug development**, with one derivative (22c) showing remarkable

potency and selectivity against melanoma cells [1]. The low hepatotoxicity risk of thio-propanoic hydrazide derivatives is also a positive finding for their future development [4].

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